molecular formula C15H12O3 B072923 9H-xanthen-9-ylacetic acid CAS No. 1217-58-9

9H-xanthen-9-ylacetic acid

货号: B072923
CAS 编号: 1217-58-9
分子量: 240.25 g/mol
InChI 键: WBWAHPQXFIMEOA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

9H-xanthen-9-ylacetic acid: is an organic compound with the molecular formula C15H12O3. It is a derivative of xanthene, a tricyclic aromatic compound, and contains an acetic acid functional group. This compound has garnered interest in various fields of research due to its unique structural features and potential biological activities .

准备方法

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

化学反应分析

Types of Reactions:

Common Reagents and Conditions:

    Esterification: Typically involves alcohols and acid catalysts.

    Amide Formation: Involves amines and coupling agents like carbodiimides.

    Oxidation: Utilizes oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Major Products:

    Esters: Serve as intermediates for further synthetic transformations.

    Amides: Often exhibit improved pharmacological properties.

    Sulfoxides and Sulfones: Alter the compound’s polarity and biological activity.

科学研究应用

Cancer Therapy

XAA and its derivatives have shown promise in cancer therapy, particularly against hepatocellular carcinoma (HCC) and colon tumors.

Case Study: Anti-HCC Activity

In a study evaluating various XAA derivatives on HCC cell lines, certain compounds exhibited over 70% inhibition of cell growth at concentrations of 10 µM after 48 hours of treatment. This highlights the potential for developing novel therapeutic agents based on XAA derivatives.

Anticancer Mechanism

The primary mechanism involves the antagonistic activity at lysophosphatidic acid receptor 6 (LPA6), which is implicated in promoting tumor growth. By inhibiting this receptor, XAA derivatives can significantly reduce tumor cell proliferation and migration.

Receptor Modulation

XAA derivatives have been explored for their role as metabotropic glutamate receptor 1 (mGlu1) enhancers. The design and synthesis of fluorinated derivatives have led to improved pharmacokinetic properties, making them valuable pharmacological tools for studying mGlu1 receptor-mediated physiological roles.

Antiplatelet Activity

Research indicates that certain xanthene derivatives exhibit substantial antiplatelet effects by blocking collagen-induced platelet aggregation. This suggests potential applications in developing novel antiplatelet drugs that may offer advantages over existing medications.

Summary of Applications

The applications of 9H-xanthen-9-ylacetic acid can be summarized as follows:

Application AreaDescription
Cancer TherapyEffective against HCC and colon tumors; inhibits tumor cell proliferation through LPA6 antagonism.
Receptor ModulationEnhances mGlu1 receptor activity; serves as pharmacological tools for research.
Antiplatelet ActivityBlocks collagen-induced platelet aggregation; potential for new antiplatelet drugs.

生物活性

9H-xanthen-9-ylacetic acid (XAA) is a compound of significant interest in medicinal chemistry, primarily due to its diverse biological activities. This article delves into the biological activity of XAA, focusing on its applications in cancer therapy, receptor modulation, and other therapeutic potentials.

Chemical Structure and Properties

This compound belongs to the xanthone derivative class, characterized by a tricyclic aromatic structure with an acetic acid side chain. Its molecular formula is C15H12O3C_{15}H_{12}O_3 and it features a unique structural arrangement conducive to various biological interactions.

Key Structural Data:

PropertyValue
Molecular Weight240.25 g/mol
Melting Point130-132 °C
SolubilitySoluble in organic solvents; slightly soluble in water

The primary mechanism of action for XAA involves its role as an antagonist at lysophosphatidic acid receptor 6 (LPA6). This interaction inhibits signaling pathways that promote tumor growth, particularly in hepatocellular carcinoma (HCC) and colon tumors. Research has shown that XAA significantly reduces tumor cell proliferation and migration through this antagonistic activity, highlighting its potential as a therapeutic agent in oncology.

1. Cancer Therapy

XAA derivatives have been extensively studied for their anticancer properties:

  • Hepatocellular Carcinoma (HCC): Novel XAA derivatives have shown promising anti-HCC activity, with certain compounds exhibiting maximum effects against tumor cells.
  • Colon Tumors: Tricyclic analogues of XAA have been evaluated for their ability to induce hemorrhagic necrosis in colon tumors, further supporting their role in cancer therapy.

Case Study: Anti-HCC Activity
In a study evaluating various XAA derivatives, compounds were tested for their cytotoxic effects on HCC cell lines. Results indicated that specific derivatives could inhibit cell growth by over 70% at concentrations of 10 µM after 48 hours of treatment.

2. Receptor Modulation

XAA has been explored as a modulator of metabotropic glutamate receptors (mGluRs). Enhancements in mGlu1 receptor activity suggest potential applications in neuropharmacology.

Table: Biological Activities of XAA Derivatives

ActivityTarget/MechanismReference
AnticancerInhibition of LPA6
mGlu1 Receptor EnhancementNeuropharmacological effects
Antiplatelet EffectsBlocking collagen-induced aggregation

3. Antiplatelet Effects

Research indicates that certain XAA derivatives exhibit substantial potential in blocking collagen-induced platelet aggregation, suggesting their utility in developing novel antiplatelet medications.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including:

  • Esterification: Reacting with alcohols to form esters.
  • Amide Formation: Reacting with amines to produce amide derivatives.
  • Oxidation: Transforming related compounds to sulfoxides and sulfones.

These synthetic routes allow for the generation of diverse derivatives with tailored biological activities .

属性

IUPAC Name

2-(9H-xanthen-9-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c16-15(17)9-12-10-5-1-3-7-13(10)18-14-8-4-2-6-11(12)14/h1-8,12H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBWAHPQXFIMEOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10356828
Record name 9H-xanthen-9-ylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217-58-9
Record name 9H-xanthen-9-ylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。